molecular formula C20H18N4O B5759818 N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)naphthalene-1-carboxamide

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)naphthalene-1-carboxamide

Cat. No.: B5759818
M. Wt: 330.4 g/mol
InChI Key: DFSVULBYHAICHN-UHFFFAOYSA-N
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Description

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)naphthalene-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of the naphthalene-1-carboxamide moiety further enhances its structural complexity and potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)naphthalene-1-carboxamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This method allows for the formation of a combinatorial library of tetra- and persubstituted derivatives. The reaction conditions often include the use of glacial acetic acid and iodine for the initial formation of the pyrazolo[3,4-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)naphthalene-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)naphthalene-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological processes. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)naphthalene-1-carboxamide is unique due to the presence of the naphthalene-1-carboxamide group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-12-11-13(2)21-19-17(12)18(23-24(19)3)22-20(25)16-10-6-8-14-7-4-5-9-15(14)16/h4-11H,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSVULBYHAICHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)NC(=O)C3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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